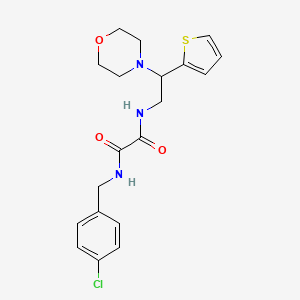

![molecular formula C16H10ClN3O3S B2833171 3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-08-9](/img/structure/B2833171.png)

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

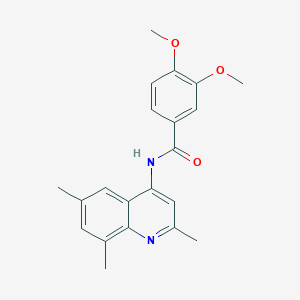

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

Research has explored various synthesis techniques for derivatives of this compound, focusing on the chemical reactivity and the formation of complex structures. For instance, studies have delved into the synthesis of 1,1-dialkylindolium-2-thiolates through base-induced transformation of related thiadiazoles, revealing insights into ring-opening reactions and intramolecular cyclization processes (Androsov, 2008).

Chemical Reactivity

Investigations into the reactivity of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas have provided insights into thiourea-isothiourea rearrangements and SNAr reactions, contributing to the understanding of the chemical behavior of these compounds under different conditions (Fathalla et al., 2012).

Applications in Material Science

Luminescence Sensitization

The study of thiophenyl-derivatized nitrobenzoato antennas has evaluated their potential as sensitizers for Eu(III) and Tb(III) luminescence, suggesting applications in the development of luminescent materials with potential uses in optoelectronics and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).

Biomedical Applications

Antimicrobial and Antiproliferative Activities

Research on benzothiazole derivatives has shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications in the development of new antitumor agents. This highlights the compound's relevance in pharmaceutical research focused on cancer treatment (Yoshida et al., 2005). Moreover, studies on the synthesis and evaluation of thiazole derivatives have demonstrated antimicrobial activities, suggesting their use in addressing bacterial and fungal infections (Chawla, 2016).

Propiedades

IUPAC Name |

3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-12-5-1-4-11(7-12)15(21)19-16-18-14(9-24-16)10-3-2-6-13(8-10)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLTVDNNOPILNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)